molecular formula C10H16O2 B8497481 2-Pent-2-ynyloxy-tetrahydro-pyran

2-Pent-2-ynyloxy-tetrahydro-pyran

Cat. No. B8497481
M. Wt: 168.23 g/mol
InChI Key: PEJFEAAIUGQLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pent-2-ynyloxy-tetrahydro-pyran is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pent-2-ynyloxy-tetrahydro-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pent-2-ynyloxy-tetrahydro-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-pent-2-ynoxyoxane

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h10H,2,4,6-9H2,1H3

InChI Key

PEJFEAAIUGQLBG-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

THF (2 ml) is added to 68 mg of sodium hydride (content: 47%), and 293 mg of ethyl iodide and 100 mg of the propargyl tetrahydropyranyl ether obtained as above is added to the mixture. The resulting mixture is refluxed for 12 hours and then cooled to room temperature. Several droplets of water are added to the mixture. After the evolution of hydrogen gas has ceased, one ml of 10% aqueous solution of ammonium chloride is added to the reaction mixture, and the mixture is then extracted with ether. The solvent is distilled off, and the residue is further distilled in a vacuum, giving 2-pentynyl tetrahydropyranyl ether, the desired product. The yield resulting from purification by column chromatography (SiO2) is 94%, b.p. 110°-113° C./17 mm Hg. (In the following examples, the product will be purified similarly.)
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Synthesis routes and methods II

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 5 minutes to 100 ml (4 mol) of liquid ammonia at −38° C. The mixture was stirred until no more lithium floated (after approximately 10 minutes). A dark blue solution of lithium in liquid ammonia was obtained. Isoprene (5.94 g, 86 mmol) was added portion wise within 20 minutes. The reaction mixture was held at −38° C. for about 15 minutes. The end of the formation of Li-amide could be recognized by the de-coloration of the reaction mixture. 11.33 g (70 mmol) of 2-prop-2-ynyloxy-tetrahydropyran were added via a dropping funnel to the reaction mixture at −38° C. within 20 minutes. The reaction mixture was held at −38° C. for about 1 hour. Ethyl bromide 14.0 g (126 mmol) was added via a dropping funnel to the reaction mixture within 20 minutes. The reaction mixture was subsequently stirred for 1 hour. 100 ml n-hexane was added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 1.5 hours. 50 ml of water was added to the reaction mixture at 22° C., and the mixture was stirred until all salt was dissolved. The water layer was extracted twice with 50 ml n-hexane. The organic layer was dried over 5 g of anhydrous sodium sulfate. The solution was concentrated under reduced pressure (40° C., 60 mbar) and the crude product was analyzed by GC. Crude 2-pent-2-ynyloxy-tetrahydro-pyran (12.4 g) was obtained with a purity of 90.1% (94.3% yield based on 2-prop-2-ynyloxy-tetrahydropyran).
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